tert-butyl 2-hydroxy-5-iodobenzoate
Description
Contextualizing the Role of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry Research
Halogenated aromatic compounds, including benzoate esters, are fundamental building blocks in synthetic chemistry, primarily due to their ability to participate in a wide array of cross-coupling reactions. nih.govrsc.org These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org The carbon-halogen bond, particularly the carbon-iodine bond, is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes. nih.govrsc.org This reactivity allows the halogen to be replaced with various other functional groups.
For instance, halogenated arenes are frequently used as precursors in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the introduction of aryl, alkynyl, and amino groups, respectively. nih.govbeilstein-journals.org The ability to selectively functionalize a molecule at the position of the halogen provides a streamlined approach for creating molecular complexity and is invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
Historical Perspectives on the Development of Iodinated Salicylate (B1505791) Derivatives in Academic Studies
The history of salicylates, derivatives of salicylic (B10762653) acid, is extensive, with their origins tracing back to the use of willow bark for pain relief. nih.gov The modern history began in the 19th century with the extraction and synthesis of salicylic acid and its eventual modification into acetylsalicylic acid (aspirin). nih.gov The development of organoiodine chemistry followed a parallel timeline, with the discovery of iodine in the early 19th century and the first synthesis of an organoiodine compound, (dichloroiodo)benzene, in 1886. wiley-vch.de
The convergence of these two fields led to the creation of iodinated salicylate derivatives. While early research focused on the fundamental properties of salicylates, more recent academic studies have explored the unique applications that arise from incorporating iodine into the salicylate scaffold. nih.govacs.org A notable modern application is the synthesis of iodinated salicylate-based poly(anhydride-esters) to create radiopaque biomaterials. nih.govacs.org These polymers are visible in X-ray imaging, which is a significant advantage for medical devices, as it allows for the monitoring of their placement and degradation within the body. rutgers.edu The glass transition temperatures and mechanical properties of these polymers can be tuned based on the iodine concentration. nih.gov
Rationale for Investigating tert-Butyl 2-hydroxy-5-iodobenzoate in Advanced Chemical Synthesis
The specific combination of functional groups in this compound makes it a highly strategic molecule for multi-step organic synthesis.
Iodine as a Synthetic Handle : The iodine atom at the 5-position serves as a versatile precursor for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. nih.gov This allows for the late-stage functionalization of the aromatic ring, a key strategy in the synthesis of complex molecules and in the generation of chemical libraries for drug discovery.
The Tert-Butyl Ester as a Protecting Group : The carboxylic acid is protected as a tert-butyl ester. The tert-butyl group is a sterically bulky moiety that provides excellent stability against many nucleophiles and reducing agents. thieme.de This stability is crucial when performing reactions on other parts of the molecule. Furthermore, the tert-butyl ester can be selectively removed (deprotected) under specific acidic conditions, often using trifluoroacetic acid, which leaves other, more sensitive, ester groups intact. thieme.deorganic-chemistry.org
The Ortho-Hydroxyl Group : The hydroxyl group ortho to the ester can influence the molecule's reactivity through chelation or by acting as a directing group in certain electrophilic aromatic substitution reactions. It also provides a site for further functionalization, such as etherification. The intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl is a characteristic feature of salicylates that affects their chemical and physical properties. organic-chemistry.org
This trifecta of functionalities makes this compound a valuable intermediate, allowing chemists to perform sequential and selective modifications on the aromatic ring.
Overview of Research Trajectories Pertaining to ortho-Hydroxylated Aromatic Esters
Ortho-hydroxylated aromatic esters, commonly known as salicylate derivatives, are a significant class of compounds in organic and medicinal chemistry. nih.govresearchgate.net Research in this area follows several key trajectories.
One major area of focus is the development of new synthetic methodologies. This includes novel ways to synthesize these compounds and new ways to use them as intermediates. For example, methyl salicylate has been investigated as a selective and less toxic methylating agent for the esterification of other carboxylic acids. organic-chemistry.org
In medicinal chemistry, the ortho-hydroxylated aromatic motif is a common feature in many biologically active molecules. nih.gov Research is ongoing to synthesize new derivatives with improved therapeutic properties. researchgate.net For instance, new ester analogs of salicylic acid have been synthesized and evaluated for their inhibitory potential against cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. researchgate.net The presence of an aromatic hydroxyl group can significantly impact a drug molecule's metabolic pathway and its interaction with biological targets. nih.govashp.org
Another research trajectory involves their use in materials science. As previously mentioned, iodinated salicylates are being used to develop advanced, biodegradable, and radiopaque polymers for medical applications. nih.govrutgers.edu
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃IO₃ uni.lu |
| Molecular Weight | 320.12 g/mol |
| Monoisotopic Mass | 319.99094 Da uni.lu |
| Predicted XlogP | 4.4 uni.lu |
| InChI | InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 uni.lu |
| InChIKey | LOSNREINCMRCOA-UHFFFAOYSA-N uni.lu |
| SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)O uni.lu |
Functional Roles of Structural Motifs
| Structural Motif | Role in Synthesis |
| Iodo Group | Reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.govrsc.org |
| ortho-Hydroxyl Group | Directing group, site for further functionalization, influences conformation through hydrogen bonding. organic-chemistry.org |
| tert-Butyl Ester | A sterically hindered protecting group for the carboxylic acid, stable to many reagents and selectively cleaved under acidic conditions. thieme.deorganic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
15125-90-3 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |
InChI Key |
LOSNREINCMRCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Tert Butyl 2 Hydroxy 5 Iodobenzoate
Esterification Strategies for the tert-Butyl Moiety
The introduction of the bulky tert-butyl group as an ester requires specific methods due to the steric hindrance it presents. Traditional esterification methods are often inefficient, necessitating alternative approaches.
Direct Esterification Approaches and Optimization of Reaction Conditions
Direct esterification of a carboxylic acid with tert-butyl alcohol is challenging. However, methods have been developed that utilize activating agents to facilitate this transformation. One common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net These reagents form a highly reactive O-acylisourea intermediate that is then readily attacked by tert-butyl alcohol.
Another strategy involves the in-situ formation of benzotriazole esters from the carboxylic acid and 1-hydroxybenzotriazole (HOBt) with EDC, which then efficiently react with tert-butyl alcohol. researchgate.net Optimization of these reactions often involves adjusting the solvent, temperature, and stoichiometry of the reagents to maximize the yield of the desired tert-butyl ester.
A patent describes a method for preparing tert-butyl substituted hydroxybenzoates by reacting the intermediate from a Kolbe-Schmitt reaction with a halogenated hydrocarbon and a quaternary amine salt catalyst in N,N-dimethylformamide. patsnap.com Traditional methods involving acid catalysis with p-toluenesulfonic acid or sulfuric acid are also mentioned but can be problematic due to the potential for the tert-butyl group to be eliminated. patsnap.com
Table 1: Comparison of Direct Esterification Methods
| Method | Reagents | Catalyst/Base | Typical Yield | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | Carboxylic Acid, tert-Butanol (B103910), EDC | DMAP | Moderate to High | researchgate.net |
| Benzotriazole Ester | Carboxylic Acid, tert-Butanol, EDC, HOBt | DMAP or Calcined Hydrotalcite | Moderate | researchgate.net |
Transesterification Pathways Involving tert-Butyl Alcohol
Transesterification offers an alternative route where a more easily synthesized ester, such as a methyl or ethyl ester, is converted to the tert-butyl ester. This process is typically driven by the removal of the smaller alcohol byproduct to shift the equilibrium towards the desired product. While specific examples for tert-butyl 2-hydroxy-5-iodobenzoate are not prevalent in the literature, the general principle is applicable. Catalysts for transesterification can be acidic or basic, with the choice depending on the stability of the starting materials and products.
Introduction of the Iodine Atom at the C-5 Position
The regioselective introduction of an iodine atom onto the salicylic (B10762653) acid framework is crucial for the synthesis of the target compound. The hydroxyl and carboxyl groups on the aromatic ring direct incoming electrophiles, making the C-5 position a favorable site for substitution.
Regioselective Iodination Techniques for Salicylic Acid Derivatives
The electron-donating hydroxyl group and the electron-withdrawing carboxyl group of salicylic acid derivatives work in concert to direct electrophilic substitution primarily to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent carboxyl group, the C-5 position (para to the hydroxyl group) is the most favored site for iodination. echemi.comnih.gov This inherent regioselectivity simplifies the synthesis of 5-iodo derivatives.
Utilization of Electrophilic Iodination Reagents and Catalytic Systems
A variety of electrophilic iodinating agents can be employed to introduce iodine onto the aromatic ring. echemi.com Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). echemi.comisca.in
The mechanism involves the generation of an electrophilic iodine species (I⁺) which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. echemi.com The reaction rate and efficiency can be influenced by the choice of solvent and the presence of catalysts. For instance, the iodination of aromatic substrates can be carried out in aqueous media. isca.in Some modern, greener approaches utilize electrochemical methods to generate the iodinating agent in situ. nih.gov
Table 2: Common Electrophilic Iodination Reagents
| Reagent | Description | Reference |
|---|---|---|
| Iodine (I₂) with Oxidant | Molecular iodine requires an oxidizing agent to generate the electrophilic species. | mdpi.com |
| Iodine Monochloride (ICl) | A moderately strong and effective electrophilic iodinating agent. | isca.in |
Ortho-Directed Metalation and Iodination Sequences
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, a directing metalation group (DMG) on the aromatic ring chelates with an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic iodine source, like molecular iodine, to introduce an iodine atom at a specific position.
For a substrate like tert-butyl salicylate (B1505791), the hydroxyl group or a derivative thereof (such as a carbamate) can act as a DMG. nih.gov This would direct lithiation to the C-3 position. To achieve C-5 iodination via this route, one would need to start with a substrate that already has a directing group at a position that would favor metalation at the C-5 position, which is a less common application of this technique for this specific substitution pattern.
Strategies for Selective Hydroxylation and Carboxylation of Aromatic Rings Leading to the Precursor
The primary precursor for the synthesis of this compound is 5-iodosalicylic acid (2-hydroxy-5-iodobenzoic acid). The formation of this precursor relies on the strategic functionalization of an aromatic ring with both a hydroxyl and a carboxyl group, ortho to each other, along with an iodine atom at the para position relative to the hydroxyl group.
A key strategy for the synthesis of salicylic acid derivatives is the Kolbe-Schmitt reaction . This classic method involves the carboxylation of a phenol (B47542) salt (phenoxide) with carbon dioxide under elevated temperature and pressure. To obtain 5-iodosalicylic acid, the starting material would be 4-iodophenol. The phenoxide of 4-iodophenol is generated using a base like sodium hydroxide, which then reacts with CO2, typically leading to carboxylation at the ortho position to the hydroxyl group due to the directing effect of the phenoxide.
Synthesis of 4-iodophenol Precursor: 4-iodophenol itself can be synthesized from salicylic acid through iodination followed by decarboxylation, or from 4-aminophenol via a diazonium salt intermediate wikipedia.org.
Regioselectivity in Carboxylation: The regioselectivity of the Kolbe-Schmitt reaction is crucial. The ortho-isomer is favored under specific conditions, which is essential for forming the salicylic acid backbone. The bulky iodine atom at the para position does not typically interfere with the ortho-carboxylation.
Alternative approaches focus on direct C-H functionalization. While not explicitly detailed for 5-iodosalicylic acid, research into the ortho-selective C-H arylation and amination of phenols and benzoic acids, respectively, highlights the ongoing development of methods to precisely control the functionalization of aromatic rings nih.govrsc.orgrsc.org. These advanced methods could potentially be adapted for the selective carboxylation of 4-iodophenol.
The following table summarizes the key transformations involved in precursor synthesis.
| Reaction Step | Starting Material | Key Reagents | Product | Reaction Type |
| Iodination | Salicylic Acid | Iodine, suitable solvent | 5-Iodosalicylic Acid | Electrophilic Aromatic Substitution |
| Carboxylation | 4-Iodophenol | 1. NaOH or KOH 2. CO2 (under pressure) | 5-Iodosalicylic Acid | Kolbe-Schmitt Reaction |
Development of Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. While specific green chemistry protocols for this compound are not extensively documented, general green approaches for the synthesis of salicylates and their esters are highly relevant.
Green Synthesis of Salicylic Acid and its Esters: Research has demonstrated the synthesis of salicylic acid from natural sources like wintergreen oil, which contains methyl salicylate researchgate.netnih.govdergipark.org.tr. This bio-based approach avoids the use of petroleum-derived phenol. The process typically involves the hydrolysis of methyl salicylate to sodium salicylate, followed by acidification.
Eco-Friendly Catalysts and Solvents: In the esterification step, traditional acid catalysts like sulfuric acid can be replaced with more environmentally benign alternatives.
Solid Acid Catalysts: Heterogeneous catalysts such as sulfated iron oxide-zirconia, bentonite-supported silicotungstic acid, and various zeolites are being explored. These catalysts are advantageous as they are often reusable, reduce corrosion issues, and simplify product purification springerprofessional.deasianpubs.org.
Green Solvents: The use of water as a solvent, where feasible, is a key aspect of green synthesis researchgate.net. For the synthesis of methyl salicylate, dimethyl carbonate has been used as a green alkylating agent and solvent, replacing more toxic reagents springerprofessional.de.
Atom Economy and Process Optimization: Flow chemistry is another green approach that can be applied. Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields compared to batch processes, as demonstrated in the carbonylation of ortho-substituted iodoarenes researchgate.net.
The application of these green principles to the synthesis of this compound would involve:
Synthesizing the 5-iodosalicylic acid precursor using a green iodination method and a catalytic, solvent-minimized Kolbe-Schmitt reaction.
Performing the esterification with a tert-butyl source using a reusable solid acid catalyst to minimize waste and avoid harsh mineral acids.
The table below outlines potential green alternatives for the synthesis pathway.
| Synthetic Step | Conventional Method | Green Chemistry Approach |
| Precursor Synthesis | Iodination of phenol derivatives with I2/KI; Kolbe-Schmitt with strong base. | Bio-based starting materials; catalytic iodination; use of greener solvents. |
| Esterification | Strong acid catalysis (e.g., H2SO4) with tert-butanol. | Reusable solid acid catalysts (e.g., supported heteropoly acids, sulfated zirconia); solvent-free conditions springerprofessional.de. |
| Purification | Solvent-intensive extraction and chromatography. | Crystallization from green solvents; reduced need for purification through cleaner reactions. |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Hydroxy 5 Iodobenzoate
Exploration of the Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in tert-butyl 2-hydroxy-5-iodobenzoate is a key site for a variety of carbon-carbon bond-forming reactions and other transformations. The high reactivity of the aryl iodide facilitates cross-coupling reactions, and it can also be involved in nucleophilic and radical processes.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) with the Aryl Iodide
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides are highly effective substrates due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. While specific studies on this compound are not extensively documented, the reactivity of closely related 5-iodosalicylic acid derivatives provides significant insights into its expected behavior in Heck, Sonogashira, and Suzuki couplings.
The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for the synthesis of substituted alkynes. whiterose.ac.ukorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. whiterose.ac.ukorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Given the successful Sonogashira coupling of other 5-iodosalicylic acid derivatives, it is anticipated that this compound would react similarly with various terminal alkynes to yield 5-alkynyl-2-hydroxybenzoate derivatives. The general conditions often involve catalysts like Pd(PPh₃)₂Cl₂/CuI in a suitable solvent such as triethylamine (B128534). beilstein-journals.org
The Heck reaction enables the arylation of alkenes. organic-chemistry.orgwikipedia.org This palladium-catalyzed process involves the reaction of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org Electron-withdrawing groups on the alkene generally improve reaction outcomes. It is expected that this compound would undergo Heck reactions with various alkenes, such as acrylates and styrenes, to produce the corresponding 5-alkenyl-2-hydroxybenzoate derivatives. The reaction typically proceeds with a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand.
The Suzuki coupling reaction, which couples an aryl halide with an organoboron compound (typically a boronic acid or ester), is one of the most versatile methods for the formation of biaryl compounds. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. The reactivity of 5-iodopyrimidines and other aryl iodides in Suzuki couplings suggests that this compound would readily couple with a variety of aryl and heteroaryl boronic acids. researchgate.net This would provide access to a wide range of 5-aryl-2-hydroxybenzoic acid derivatives.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 5-Alkynyl-2-hydroxybenzoate |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | 5-Alkenyl-2-hydroxybenzoate |
| Suzuki | Boronic Acid | Pd(PPh₃)₄, Base | 5-Aryl-2-hydroxybenzoate |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. diva-portal.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate. diva-portal.orgnih.gov
In the case of this compound, the hydroxyl group is an electron-donating group by resonance, and the tert-butoxycarbonyl group is only weakly electron-withdrawing. The absence of strong electron-withdrawing groups ortho or para to the iodine atom makes nucleophilic aromatic substitution on this substrate challenging under standard conditions. Consequently, there is a lack of documented examples of this reaction for this compound in the scientific literature. While SNAr reactions on unactivated aryl halides can sometimes be achieved under harsh conditions or with specific catalysts, such pathways are not commonly reported for substrates of this type.
Radical Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in aryl iodides is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This can be initiated by light (photolysis) or by radical initiators. Research on the photolytic generation of the 2-hydroxyphenyl radical from 2-iodophenol (B132878) demonstrates the feasibility of forming a radical at the carbon-iodine bond in similar structures. researchgate.net
Furthermore, studies on the reaction of o-halogenophenols with a base have suggested the involvement of radical coupling mechanisms. rsc.org These reactions can proceed through the formation of an aryloxy radical, followed by further transformations. While specific studies on this compound are not available, it is plausible that under appropriate conditions, the carbon-iodine bond could participate in radical reactions, leading to various coupled or cyclized products.
Reactions at the Hydroxyl Group (C-2 Position)
The phenolic hydroxyl group at the C-2 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, including alkylation, acylation, and coordination to metal centers.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily alkylated or acylated to form the corresponding ether or ester derivatives. O-alkylation can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion. A general method for the preparation of tert-butyl substituted hydroxybenzoates involves the reaction with an alkylating agent in the presence of a catalyst. patsnap.com
O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. The selective acylation of alcohols in the presence of phenols is a known synthetic strategy, highlighting the differential reactivity of these functional groups. jcsp.org.pk
Table 2: General Reactions at the Hydroxyl Group
| Reaction Type | Reagent | Base (Typical) | Product Type |
| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | tert-Butyl 5-iodo-2-alkoxybenzoate |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine or Et₃N | tert-Butyl 2-acyloxy-5-iodobenzoate |
Formation of Metal Complexes and Chelates
The 2-hydroxybenzoic acid motif is a well-known chelating agent, capable of coordinating to a wide range of metal ions through the hydroxyl oxygen and one of the carboxylate oxygens. It is expected that this compound can act as a bidentate ligand, particularly after deprotonation of the phenolic hydroxyl group. The presence of the bulky tert-butyl group and the iodo substituent may influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel structures and reactivity. The coordination chemistry of related salicylic (B10762653) acid derivatives has been studied, revealing the formation of various metal complexes with interesting structural and electronic properties. researchgate.net
Transformations Involving the Ester Functionality
The tert-butyl ester group is a prominent feature of the molecule, often employed as a protecting group for the carboxylic acid functionality due to its unique cleavage conditions compared to simpler alkyl esters. organic-chemistry.org Its reactivity is primarily centered on cleavage reactions that restore the carboxylic acid or transform it into other derivatives.
Hydrolysis of the tert-butyl ester in this compound results in the formation of 5-iodosalicylic acid. ontosight.aichemicalbook.com This transformation is a cornerstone of its use as a synthetic intermediate.
Hydrolysis: The cleavage of the tert-butyl group is typically accomplished under acidic conditions. Unlike the base-promoted saponification of methyl or ethyl esters, tert-butyl esters undergo hydrolysis via a mechanism involving alkyl-oxygen bond fission (AAL1). The reaction is initiated by protonation of the ester's carbonyl oxygen, followed by the rate-determining departure of the stable tert-butyl carbocation, which is then quenched by water or another nucleophile to form tert-butanol (B103910) or isobutylene (B52900).
Several reagents have been shown to be effective for the deprotection of tert-butyl esters, and these principles are applicable to this compound. Mild and selective cleavage can be achieved with various acidic catalysts. For instance, aqueous phosphoric acid serves as an effective and environmentally benign reagent for this purpose. organic-chemistry.org Lewis acids are also employed; zinc bromide (ZnBr₂) in dichloromethane (B109758) has been used for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-sensitive groups. researchgate.net
Transesterification: The conversion of the tert-butyl ester to another ester, such as a methyl or ethyl ester, is also a potential transformation. This can be catalyzed by acids or bases, often by heating the substrate in an excess of the desired alcohol. For example, the related conversion of 5-iodosalicylic acid to its ethyl ester is achieved by refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov Transesterification of tert-butyl esters can also be facilitated by trace amounts of tin catalysts. google.com While specific studies on the transesterification of this compound are not extensively documented, these general methods are considered applicable.
The reduction of the ester functionality in this compound would yield (2-hydroxy-5-iodophenyl)methanol. However, the tert-butyl ester group is known for its resistance to many common reducing agents.
This stability is a key characteristic of the tert-butyl protecting group. organic-chemistry.org It is generally inert to catalytic hydrogenation (e.g., H₂ over Palladium, Platinum, or Nickel) and is not reduced by milder hydride reagents like sodium borohydride (B1222165) (NaBH₄). To achieve the reduction to the corresponding primary alcohol, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing tert-butyl esters, though the reaction may be slower compared to the reduction of methyl or ethyl esters.
Pericyclic Reactions and Rearrangements Involving the Molecular Framework
The molecular framework of this compound is based on a stable aromatic ring. As such, it is not prone to participating in pericyclic reactions such as cycloadditions or electrocyclic reactions under typical laboratory conditions.
Rearrangements involving phenolic esters are known in organic chemistry, with the most notable example being the Fries rearrangement. This reaction typically involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. In principle, this compound could undergo a Fries rearrangement, which would involve the migration of the pivaloyl group (C(O)C(CH₃)₃) from the phenolic oxygen to the carbon atoms of the aromatic ring, potentially yielding isomers of pivaloyl-iodosalicylic acid. However, specific investigations or documented instances of pericyclic reactions or rearrangements involving the this compound framework are not prominent in the surveyed scientific literature.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not widely published. However, the kinetics of its most common reaction, acid-catalyzed hydrolysis, can be inferred from studies of analogous compounds.
Kinetic Studies: The hydrolysis of tert-butyl esters in acidic media, particularly those with sterically hindered structures like tert-butyl 2,4,6-trimethylbenzoate, has been studied kinetically. rsc.org These reactions follow a first-order rate law, and the mechanism is classified as AAL1 (acid-catalyzed, unimolecular, alkyl-oxygen cleavage).
The key kinetic features are:
Rate-Determining Step: The slow step of the reaction is the unimolecular dissociation of the protonated ester to form a stable tert-butyl carbocation and the carboxylic acid (5-iodosalicylic acid).
Reaction Rate: The rate of the reaction is proportional to the concentration of the protonated ester, Rate = k [R-C(OH⁺)O-tBu].
Influence of Structure: The rate is highly dependent on the stability of the departing carbocation. The high stability of the tertiary butyl carbocation is what enables this mechanism to proceed under relatively mild acidic conditions. This mechanism is analogous to the SN1 hydrolysis of tert-butyl chloride. youtube.com
Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl 2 Hydroxy 5 Iodobenzoate
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of tert-butyl 2-hydroxy-5-iodobenzoate by mapping its proton and carbon frameworks.
While complete, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in the surveyed literature, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the aromatic protons, and the phenolic hydroxyl proton. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5-1.6 ppm. The three aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would present a more complex pattern in the downfield region (approximately 6.8-8.0 ppm). The phenolic hydroxyl proton (-OH) is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon environment. The tert-butyl group would exhibit two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The aromatic ring would display six distinct signals for its carbon atoms, with their chemical shifts influenced by the attached substituents (hydroxyl, iodo, and ester groups). The carbon atom bonded to the iodine (C-I) is expected to be shifted significantly upfield compared to the other aromatic carbons. The ester carbonyl carbon would appear far downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -C(CH₃)₃ | ~1.6 | Singlet (s) | -C(CH₃)₃ | ~28.5 |
| Ar-H | ~6.8 | Doublet (d) | -C(CH₃)₃ | ~83-85 |
| Ar-H | ~7.6 | Doublet of Doublets (dd) | Ar-C-I | ~85-90 |
| Ar-H | ~8.0 | Doublet (d) | Ar-C | ~115-140 |
| -OH | Variable | Broad Singlet (br s) | Ar-C-OH | ~155-160 |
| -C=O | ~168-170 |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals predicted in 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the coupled protons on the aromatic ring, helping to definitively assign their positions relative to one another. sdsu.eduslideshare.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.comresearchgate.net This technique would be used to link each aromatic proton signal to its corresponding aromatic carbon signal and the tert-butyl proton singlet to the methyl carbon signal. youtube.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could reveal spatial proximity between the phenolic -OH proton and the adjacent aromatic proton (H-3), as well as between the aromatic proton H-6 and the tert-butyl protons, further confirming the geometry of the molecule. slideshare.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands that correspond to its main functional groups. The C-H stretching vibrations of the tert-butyl group would appear around 2960 cm⁻¹. The ester carbonyl (C=O) group would produce a strong, sharp absorption band, typically in the range of 1680-1700 cm⁻¹. Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ester and phenol (B47542) groups would be found in the 1100-1300 cm⁻¹ region. The C-I (carbon-iodine) stretch is expected at a much lower frequency, typically below 600 cm⁻¹.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch (H-bonded) | 3400 - 3000 | Broad, Medium |
| Aliphatic C-H (tert-butyl) | Stretch | ~2960 | Strong |
| Ester C=O | Stretch (H-bonded) | 1680 - 1660 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Ester/Phenol C-O | Stretch | 1300 - 1100 | Strong |
A significant feature of the this compound structure is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) at the C-2 position and the carbonyl oxygen of the adjacent tert-butyl ester group. This interaction would cause the O-H stretching vibration in the IR spectrum to appear as a broad band at a lower frequency (e.g., 3000-3400 cm⁻¹) compared to a non-hydrogen-bonded hydroxyl group. Similarly, this hydrogen bonding would weaken the C=O double bond, shifting its stretching frequency to a lower wavenumber (e.g., 1660-1680 cm⁻¹) than would be expected for a typical aromatic ester. The presence and characteristics of these shifted bands provide strong evidence for this intramolecular interaction.
Mass Spectrometry Methodologies for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the confirmation of the molecular weight and formula, and provides insight into the molecule's structure through analysis of its fragmentation patterns.
For this compound (molecular formula C₁₁H₁₃IO₃), the monoisotopic mass is 319.99094 Da. uni.lu In mass spectrometry, the molecule is expected to be detected as various adducts, most commonly the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
The fragmentation of the molecular ion is predictable. A primary and highly characteristic fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl carbocation or the neutral molecule isobutylene (B52900). uni-saarland.delibretexts.orgresearchgate.net This would result in a prominent peak corresponding to the loss of 57 mass units (for the cation) or 56 mass units (for the neutral molecule).
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu Data based on predicted values. uni.lu
| Adduct / Fragment | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₃IO₃]⁺ | 319.9904 |
| [M+H]⁺ | [C₁₁H₁₄IO₃]⁺ | 320.9982 |
| [M+Na]⁺ | [C₁₁H₁₃INaO₃]⁺ | 342.9802 |
| [M-H]⁻ | [C₁₁H₁₂IO₃]⁻ | 318.9837 |
| [M-C₄H₉]⁺ (Loss of tert-butyl) | [C₇H₄IO₃]⁺ | 262.9250 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₃IO₃), the theoretical monoisotopic mass is 319.99094 Da. HRMS analysis would seek to find an ion signal corresponding to this mass, or common adducts of it, confirming the compound's elemental formula and lending significant weight to its structural identification.
Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can further aid in identification. The table below outlines the predicted accurate masses for various adducts of this compound.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 320.99822 |
| [M+Na]⁺ | 342.98016 |
| [M+NH₄]⁺ | 338.02476 |
| [M+K]⁺ | 358.95410 |
This data is computationally predicted and sourced from the PubChem database.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment of this compound, the molecular ion or a protonated adduct ([M+H]⁺) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure.
Key fragmentation pathways for this compound would likely include:
Loss of isobutylene: A characteristic fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, mass of 56 Da) via a McLafferty-type rearrangement, which would result in a prominent fragment ion corresponding to 5-iodosalicylic acid.
Loss of the tert-butyl cation: Cleavage of the oxygen-tert-butyl bond can result in the formation of a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.
Loss of the entire ester group: Fragmentation could also involve cleavage of the bond between the aromatic ring and the carboxyl group.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.
Table 2: Plausible MS/MS Fragments for this compound
| Fragment Description | Plausible Formula | Approximate m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₁H₁₃IO₃]⁺ | 320 |
| Loss of Isobutylene (-C₄H₈) | [C₇H₅IO₃]⁺ | 264 |
| Loss of tert-Butyl radical (-C₄H₉) | [C₇H₄IO₃]⁺ | 263 |
| tert-Butyl cation | [C₄H₉]⁺ | 57 |
| Loss of CO₂ from the isobutylene-loss fragment | [C₆H₅IO₂]⁺ | 220 |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
As of the latest review of scientific literature and crystallographic databases, a single-crystal X-ray diffraction structure for this compound has not been publicly reported. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide incontrovertible proof of the compound's structure and reveal detailed insights into its conformation and the interactions that govern its solid-state packing.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Without experimental crystallographic data, a definitive analysis of the specific bond lengths, bond angles, and torsion angles for this compound is not possible. A solved crystal structure would provide precise measurements for all geometric parameters. For instance, it would detail the C-I bond length, the geometry of the ester group, the planarity of the benzene ring, and the torsion angle between the plane of the aromatic ring and the carboxylate group. This information is fundamental to understanding the molecule's intrinsic electronic and steric properties.
Investigation of Intermolecular Interactions and Crystal Packing
A detailed investigation of intermolecular interactions and crystal packing is contingent upon the availability of single-crystal X-ray diffraction data. However, based on the functional groups present in the molecule, several types of interactions can be predicted to play a significant role in its crystal packing. These would likely include:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. It is highly probable that O-H···O=C hydrogen bonds would be a primary motif, potentially linking molecules into chains or dimers.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl or hydroxyl oxygen of a neighboring molecule. This type of interaction is a significant force in directing the crystal packing of many halogenated organic compounds.
A complete understanding of how these interactions guide the supramolecular assembly of this compound in the solid state awaits its successful crystallization and structural determination by X-ray diffraction.
Theoretical and Computational Studies of Tert Butyl 2 Hydroxy 5 Iodobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its conformation. For tert-butyl 2-hydroxy-5-iodobenzoate, this involves optimizing the geometry to find the lowest energy structure. The presence of the hydroxyl and tert-butyl ester groups allows for several possible conformations due to rotation around single bonds.
Computational studies on similar phenolic compounds and substituted benzoic acids have shown that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is a key factor in stabilizing the preferred conformation. researchgate.netresearchgate.net The energetic landscape can be mapped by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima.
A hypothetical optimized geometry of this compound would likely show a planar or near-planar arrangement of the benzene (B151609) ring and the carboxylate group, stabilized by an intramolecular hydrogen bond. The bulky tert-butyl group will have preferred orientations to minimize steric hindrance.
Table 1: Hypothetical Geometric Parameters for the Optimized Structure of this compound
| Parameter | Value |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| C=O (carbonyl) bond length | ~1.23 Å |
| C-O (ester) bond length | ~1.34 Å |
| C-I bond length | ~2.10 Å |
| O-H···O hydrogen bond distance | ~1.8 - 2.0 Å |
| Dihedral angle (O=C-O-C) | ~180° (trans) or ~0° (cis) |
Note: These are hypothetical values based on typical bond lengths and conformations of similar molecules. Actual values would be obtained from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comeurjchem.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ester groups. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The presence of the iodine atom, being a large and polarizable atom, can also influence the energies and distributions of the frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap | 5.0 |
Note: These are hypothetical values. The actual values would be determined by DFT calculations.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.
DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated shifts with experimental data, one can validate the proposed molecular structure and its conformation. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodo and tert-butoxycarbonyl groups.
Similarly, the vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. researchgate.net This allows for the assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the O-H, C=O, and C-I bonds, and the various bending and deformation modes of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations provide information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. researchgate.netrsc.org
An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, and solving Newton's equations of motion for all the atoms in the system. researchgate.netnih.gov This would allow for the exploration of the different conformations the molecule can adopt at a given temperature and how these conformations are influenced by the solvent. The simulation can also provide insights into the hydration shell around the molecule and the formation of intermolecular hydrogen bonds with the solvent.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.
For this compound, a QSAR study would involve calculating a range of descriptors. These could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies, dipole moment). These descriptors could then be used to build a model to predict the biological activity of this and related compounds.
Table 3: Examples of Structural Descriptors for QSAR Studies
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Randić Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges |
| Lipophilicity | LogP |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. By calculating the energies of these species, the reaction's feasibility and kinetics can be predicted.
For example, one could model the hydrolysis of the tert-butyl ester group or electrophilic aromatic substitution reactions on the benzene ring. DFT calculations can be used to locate the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Applications of Tert Butyl 2 Hydroxy 5 Iodobenzoate As a Synthetic Precursor and Reagent
Role in the Synthesis of Complex Organic Molecules
The strategic placement of the iodo and hydroxyl groups on the salicylate (B1505791) scaffold makes tert-butyl 2-hydroxy-5-iodobenzoate an excellent starting material for the synthesis of diverse and complex organic molecules, particularly those containing heterocyclic and advanced aromatic systems.
Building Block for Heterocyclic Compounds
The functionalities present in this compound allow it to be a precursor for various heterocyclic structures. The ortho-relationship of the hydroxyl and the ester groups, combined with the reactivity of the C-I bond, enables several cyclization strategies. For instance, derivatives of 5-iodosalicylic acid are used to synthesize 1,3,4-oxadiazoline derivatives. researchgate.net Another prominent application is in the synthesis of benzofurans. A well-established method involves a domino reaction sequence that begins with a Sonogashira coupling of a terminal alkyne at the iodo-position, followed by an intramolecular cyclization onto the adjacent hydroxyl group to form the furan (B31954) ring. organic-chemistry.org While many examples use analogous bromo-derivatives or different esters, the principle remains directly applicable. organic-chemistry.org The tert-butyl ester group is compatible with these reaction conditions and can be readily integrated into syntheses of complex heterocyclic systems like benzofurans and related structures. researchgate.net
Table 1: Examples of Heterocycle Synthesis from Salicylate Precursors
| Precursor Type | Reaction | Heterocycle Formed | Reference |
|---|---|---|---|
| 5-Iodosalicylic Acid | Multi-step synthesis | 1,3,4-Oxadiazoline | researchgate.net |
| 2-Bromophenoxy Acetate | Domino Sonogashira/Cyclization | Benzo[b]furan | organic-chemistry.org |
| Indole-5-carboxylic Acid | Esterification | tert-Butyl Indole-5-carboxylate | researchgate.net |
Precursor for Advanced Aromatic Scaffolds
The iodine atom on the aromatic ring of this compound is a key feature that allows for the construction of advanced, highly substituted aromatic scaffolds through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling , which couples an organoborane with an organohalide, is widely used to create biaryl structures. wikipedia.orglibretexts.org The C-I bond of the title compound is highly reactive under Suzuki conditions, allowing it to be coupled with a wide range of aryl or vinyl boronic acids. harvard.eduorganic-chemistry.org This provides a direct route to complex biphenyls and related conjugated systems.
Similarly, the Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org Applying this to this compound would produce arylalkyne derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. nih.gov The reaction can be performed under mild, copper-free conditions, enhancing its functional group tolerance. nih.gov
Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction would convert the iodo-substituent into an amino group, providing access to a diverse range of aniline (B41778) derivatives and N-heterocycles.
Table 2: Key Cross-Coupling Reactions for Advanced Aromatic Scaffolds
| Reaction Name | Bond Formed | Coupling Partners | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Organohalide + Organoborane | wikipedia.orglibretexts.org |
| Sonogashira Coupling | C(sp²)–C(sp) | Organohalide + Terminal Alkyne | wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | C(sp²)–N | Organohalide + Amine | wikipedia.orgorganic-chemistry.org |
Utilization in the Construction of Macrocyclic Structures
Macrocycles, large ring structures commonly found in natural products and pharmaceutical drugs, represent a significant synthetic challenge. nih.gov this compound possesses functional handles that make it a potential building block for macrocyclization reactions. The synthesis of macrocycles often relies on intramolecular reactions to close the ring, such as macrolactonization, macrolactamization, or transition-metal-catalyzed cross-couplings. nih.govmdpi.com
The iodo group can be used in an intramolecular Suzuki or Sonogashira coupling with a suitable partner at the other end of a long-chain precursor to form the macrocyclic ring. For example, shape-persistent macrocycles are often synthesized via a double Sonogashira coupling between aryl iodides and terminal alkynes. nih.gov The ester and hydroxyl groups can also participate in macrocyclization. For instance, the carboxylic acid (after deprotection of the tert-butyl ester) can react with a distal alcohol or amine to form a macrolactone or macrolactam, respectively. This approach is fundamental in the total synthesis of many complex natural products. nih.gov The synthesis of 20-membered pseudo-natural product macrocycles has been demonstrated, which were further functionalized using Sonogashira couplings, highlighting the utility of such reactions in complex macrocyclic chemistry. nih.gov
Application in Material Science Research
The unique combination of functionalities in this compound also lends itself to applications in material science, particularly in the fields of polymer chemistry and supramolecular assembly.
Monomer or Initiator in Polymerization Reactions
Derivatives of salicylic (B10762653) acid are valuable monomers for creating advanced polymers. A significant application is the synthesis of poly(anhydride-esters) from iodinated salicylate precursors to produce radiopaque biomaterials. nih.gov These polymers are rendered visible to X-rays by the high electron density of the iodine atoms, making them suitable for medical imaging applications. The study demonstrated that both melt-condensation and solution polymerization techniques could be used, and the resulting polymers were shown to be biocompatible. nih.gov The glass transition temperatures of these polymers were found to be dependent on the iodine concentration. nih.gov
Another approach involves the ring-opening polymerization (ROP) of salicylate-derived monomers. For example, the ROP of salicylic acid O-carboxyanhydride (SAOCA) can be initiated by organocatalysts to rapidly produce poly(salicylate)s with controlled molecular weights and narrow distributions. rsc.org While this specific monomer is different, it illustrates the potential of the salicylate core to be incorporated into polymer backbones. Furthermore, hypervalent iodine compounds, such as iodonium (B1229267) salts, are known to act as photoinitiators in various polymerization reactions, indicating the broader role of iodine-containing organic molecules in polymer synthesis. jomardpublishing.com
Table 3: Polymerization Data for Iodinated Salicylate-Based Poly(anhydride-esters)
| Polymerization Method | Resulting Polymer Property | Advantage | Reference |
|---|---|---|---|
| Melt-condensation | Higher molecular weight, Higher Young's modulus | Improved mechanical properties | nih.gov |
| Solution polymerization | Lower molecular weight and modulus | Milder reaction conditions | nih.gov |
Component in Self-Assembled Systems
Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. The iodine atom in this compound can act as a halogen-bond donor. The halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, and it has emerged as a powerful tool for controlling self-assembly. nih.govvtt.fi
Research has shown that replacing a hydrogen atom with iodine in aromatic systems can dramatically amplify self-assembly processes. For example, the iodination of an amyloidogenic peptide fragment resulted in a "super-gelator" capable of forming a robust hydrogel at a much lower concentration than its non-iodinated counterpart. nih.govvtt.fi This effect is attributed to the formation of strong and directional halogen bonds that guide the assembly process. Similarly, the iodine atom in this compound could direct the formation of well-defined supramolecular tapes, sheets, or other architectures through halogen bonding with the carbonyl oxygen or hydroxyl group of neighboring molecules. Additionally, weak secondary bonding interactions between electron-deficient iodine atoms and electron-rich oxygen atoms are known to drive the assembly of hypervalent iodine macrocycles. beilstein-journals.org
Employment in Ligand Synthesis for Catalysis
The synthesis of specialized ligands is a cornerstone of modern catalytic chemistry, enabling high degrees of selectivity and efficiency in chemical transformations. Aryl iodides and salicylates are common starting materials for ligand construction. However, specific instances of using this compound for these purposes are not documented.
The development of chiral ligands is crucial for asymmetric catalysis, which is vital for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While many chiral ligands are derived from substituted aromatic compounds, a thorough search of the scientific literature did not yield any specific examples where this compound is used as a starting material for the synthesis of chiral ligands. General methodologies exist for the synthesis of chiral ligands from simpler iodinated phenols or salicylic acid derivatives, but the application of this specific, more complex derivative has not been reported.
Organometallic catalysts often feature ligands that coordinate to a metal center, influencing its reactivity and selectivity. Aryl iodides can participate in catalytic cycles, for instance, through oxidative addition to a low-valent metal center. The salicylate moiety can also act as a bidentate ligand. Despite these structural features that suggest potential for involvement in organometallic catalysis, there is no published evidence of this compound or its direct derivatives acting as a key component or ligand within an organometallic catalytic cycle.
Use as a Probe Molecule in Mechanistic Investigations
Probe molecules are specifically designed compounds used to investigate the mechanisms of chemical reactions. Their reactions can provide insights into reaction intermediates, transition states, and the influence of steric and electronic effects. The iodine and the bulky tert-butyl group on the salicylate backbone of this compound could theoretically be used to probe reaction mechanisms. However, no studies have been found that utilize this compound as a probe molecule to elucidate reaction pathways or to study the intricacies of a particular chemical transformation.
Derivatization for Analytical Standards in Chemical Research
Analytical standards are highly pure compounds used as a reference in analytical chemistry for the identification and quantification of other substances. While derivatives of benzoic acid and salicylic acid are used as analytical standards in various fields, there is no indication from the available literature that this compound has been specifically derivatized to serve as an analytical standard. The development of an analytical standard typically requires a specific need for its use in a particular analytical method, which has not been established for this compound.
Research on Structurally Modified Derivatives and Analogues of Tert Butyl 2 Hydroxy 5 Iodobenzoate
Systematic Variation of the Ester Moiety
The synthesis of various alkyl and aryl esters of 2-hydroxy-5-iodobenzoic acid allows for a systematic investigation of how the steric and electronic nature of the ester group influences the compound's behavior.
One common method for the preparation of alkyl esters of hydroxybenzoic acids is through the esterification of the corresponding hydroxybenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. A one-pot method has also been described for the preparation of tert-butyl substituted hydroxybenzoates, which involves the initial Kolbe-Schmitt reaction to form the hydroxybenzoic acid, followed by in-situ esterification. patsnap.com For instance, the synthesis of hexyl p-hydroxybenzoate has been reported as a building block for more complex structures. researchgate.netsemanticscholar.org
The synthesis of aryl esters can be achieved through methods such as the reaction of the carboxylic acid with a diaryliodonium salt, which provides a transition-metal-free pathway to aryl esters in high yields. nih.gov This method is compatible with a range of functional groups and can be used for both aromatic and aliphatic substrates.
Furthermore, derivatives such as 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides have been synthesized, demonstrating the versatility of the carboxyl group for forming various functional derivatives. These compounds were prepared in good to excellent yields through a clean and efficient procedure. researchgate.netnih.gov
| Ester Type | Synthetic Method | Key Findings | Reference |
|---|---|---|---|
| Alkyl Esters (e.g., tert-butyl) | One-pot Kolbe-Schmitt reaction followed by esterification. | Provides an efficient route to tert-butyl substituted hydroxybenzoates. | patsnap.com |
| Alkyl Esters (e.g., hexyl) | Esterification with alcohol under acid catalysis. | Used as building blocks for more complex molecules. | researchgate.netsemanticscholar.org |
| Aryl Esters | Arylation of carboxylic acids with diaryliodonium salts. | High-yielding, transition-metal-free method. | nih.gov |
| Hydrazide Derivatives | Condensation of the corresponding hydrazide with an aryl aldehyde. | Efficient synthesis of functionalized derivatives. | researchgate.netnih.gov |
The introduction of silicon and phosphorus-based ester functionalities offers a pathway to novel derivatives with potentially unique reactivity and biological activity.
Silicon Esters (Silyl Esters): Silyl (B83357) esters of carboxylic acids are valuable intermediates in organic synthesis. For example, super silyl haloesters have been utilized in syn-selective aldol (B89426) reactions to produce β-hydroxy-α-haloesters with high diastereoselectivity. organic-chemistry.org The synthesis of a silyl ester of 2-hydroxy-5-iodobenzoic acid could be achieved by reacting the carboxylic acid with a suitable silylating agent, such as a silyl halide or triflate, in the presence of a base. These silyl esters can exhibit increased solubility in organic solvents and may serve as protected forms of the carboxylic acid or as reactive intermediates for further transformations.
Phosphorus Esters (Phosphate Esters): Phosphate (B84403) esters of phenolic compounds can be synthesized by reacting the alcohol with a phosphorylating agent like phosphorus pentoxide (P₂O₅) or phosphoric acid. researchgate.netresearchgate.netgoogle.com For instance, novel phosphate esters have been synthesized from P₂O₅, phosphoric acid, and various alcohols to be used as curing agents for epoxy resins. researchgate.net The synthesis of a phosphate ester of tert-butyl 2-hydroxy-5-iodobenzoate would involve the reaction of the phenolic hydroxyl group with a suitable phosphorylating agent. These phosphate ester derivatives could exhibit interesting biological properties, as the phosphate group is known to be important in many biological processes.
| Ester Type | General Synthetic Approach | Potential Reactivity/Application | Reference |
|---|---|---|---|
| Silicon Esters | Reaction of the carboxylic acid with a silylating agent. | Intermediates in stereoselective reactions (e.g., aldol reactions). | organic-chemistry.org |
| Phosphorus Esters | Reaction of the phenolic hydroxyl with a phosphorylating agent (e.g., P₂O₅). | Potential as flame retardants or biologically active compounds. | researchgate.netresearchgate.netgoogle.com |
Alterations to the Halogen Substituent
The iodine atom at the 5-position of the aromatic ring is a key feature of this compound. Replacing this iodine with other halogens or pseudohalogens can significantly alter the electronic properties and reactivity of the molecule.
The synthesis of brominated and chlorinated analogues of this compound provides insight into the effect of halogen size and electronegativity on the molecule's properties.
The synthesis of 2-tert-butyl-5-chlorobenzoic acid has been reported, indicating that the chlorinated analogue of the parent acid is accessible. sigmaaldrich.com Similarly, the commercial availability of 3-bromo-5-tert-butyl-2-hydroxy-benzaldehyde suggests that the corresponding brominated benzoic acid can be prepared. googleapis.com The synthesis of these halogenated analogues typically involves the direct halogenation of the corresponding phenol (B47542) or benzoic acid derivative. For example, methods for the synthesis of 2-chloro-5-iodobenzoic acid have been described, which can be adapted for the synthesis of the desired chlorinated analogue. chemicalbook.compatsnap.com
Pseudohalogens, such as cyano (-CN) and azido (B1232118) (-N₃) groups, are moieties that exhibit chemical behavior similar to halogens. Their introduction into the 5-position of the 2-hydroxybenzoic acid scaffold can lead to compounds with distinct chemical and biological activities.
The synthesis of 5-cyano-2-hydroxybenzoic acid has been reported, demonstrating that the cyano group can be introduced onto the salicylic (B10762653) acid framework. nih.gov Methods for the preparation of 2-amino-5-cyanobenzoic acid derivatives have also been developed, which could potentially be adapted. google.com
The synthesis of azido-substituted aromatic compounds is also well-established. For example, the synthesis of 5'-azido-5'-deoxyribonucleosides has been achieved, showcasing a method for introducing the azido group. mdpi.com A similar strategy could be employed to synthesize 5-azido-2-hydroxybenzoic acid derivatives. An efficient synthesis of an azido precursor to (2S,5R)-5-hydroxylysine has also been developed using an asymmetric organocatalytic chlorination/reduction sequence, which highlights advanced synthetic strategies for introducing the azido group. nih.gov
Substituent Effects on the Aromatic Ring
The nature and position of substituents on the aromatic ring have a profound impact on the acidity, reactivity, and spectroscopic properties of benzoic acid derivatives. ucsb.eduopenstax.orglibretexts.orglibretexts.org
Electron-withdrawing groups, such as halogens and nitro groups, generally increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. openstax.orglibretexts.org Conversely, electron-donating groups, such as alkyl and alkoxy groups, decrease acidity. The position of the substituent relative to the carboxyl group is also crucial, with the effect diminishing as the distance increases. openstax.org
A study on the acidity of 2-substituted benzoic acids highlighted the "ortho effect," where ortho-substituents can have a more pronounced effect on acidity than predicted by simple electronic effects, likely due to a combination of steric and electronic factors. researchgate.net
The spectroscopic properties of substituted benzoic acids are also influenced by the substituents. A comprehensive study on a homologous series of substituted benzoic acids connected to hexyl-p-hydroxy benzoate (B1203000) showed that variations in the substituents led to changes in the infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectra, which could be correlated with the formation of intermolecular hydrogen bonds and the resulting supramolecular structures. researchgate.netsemanticscholar.org
| Substituent Type | Effect on Acidity | Effect on Reactivity (Electrophilic Aromatic Substitution) | Spectroscopic Impact | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl, -Br, -I) | Increases acidity | Deactivates the ring | Shifts in IR and NMR spectra indicating changes in electron density. | openstax.orglibretexts.orglibretexts.org |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases acidity | Activates the ring | Shifts in IR and NMR spectra indicating changes in electron density. | openstax.orglibretexts.orglibretexts.org |
| Ortho-Substituents | Pronounced effect on acidity (ortho effect) | Steric and electronic influence on reactivity | Can influence conformation and hydrogen bonding, affecting spectra. | researchgate.net |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic landscape of the benzene (B151609) ring in this compound is a critical determinant of its chemical behavior. Researchers have explored the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to modulate this electronic environment. EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring, which is predicted to decrease the acidity of the phenolic hydroxyl group and enhance the ring's nucleophilicity. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, thereby increasing the acidity of the hydroxyl group and rendering the ring less susceptible to electrophilic attack.
Table 1: Predicted Effects of Substituents on the Properties of this compound Analogues
| Substituent at C5 | Electronic Effect | Predicted Impact on Hydroxyl Acidity | Predicted Impact on Ring Nucleophilicity |
| -OCH₃ | Electron-Donating | Decrease | Increase |
| -CH₃ | Electron-Donating | Decrease | Increase |
| -NO₂ | Electron-Withdrawing | Increase | Decrease |
| -CN | Electron-Withdrawing | Increase | Decrease |
Positional Isomerism Studies
The spatial arrangement of the functional groups on the benzene ring of this compound plays a pivotal role in defining its molecular geometry and reactivity. Positional isomerism studies involve the synthesis and characterization of isomers where the iodo, hydroxyl, and tert-butoxycarbonyl groups are located at different positions on the aromatic ring. These studies are crucial for understanding the impact of steric and electronic effects on the compound's properties. For instance, relocating the bulky iodo group can significantly alter steric hindrance around the reactive sites and influence the molecule's ability to participate in intermolecular interactions.
Table 2: Positional Isomers of tert-Butyl Hydroxyiodobenzoate
| Compound Name | Position of Hydroxyl Group | Position of Iodo Group | Position of tert-Butoxycarbonyl Group |
| tert-Butyl 2-hydroxy-3-iodobenzoate | 2 | 3 | 1 |
| tert-Butyl 2-hydroxy-4-iodobenzoate | 2 | 4 | 1 |
| This compound | 2 | 5 | 1 |
| tert-Butyl 2-hydroxy-6-iodobenzoate | 2 | 6 | 1 |
Development of Conformationally Restricted Analogues
To elucidate the optimal three-dimensional structure of this compound for potential applications, researchers have pursued the development of conformationally restricted analogues. By introducing rigid structural elements, such as additional rings or unsaturated bonds, the conformational flexibility of the molecule is reduced. This approach can help to identify specific conformations that may be responsible for desired chemical or physical properties. While detailed reports on such analogues of this compound are not widely available, the principles of their design are well-established in medicinal and materials chemistry.
Comparative Studies of Synthetic Routes and Reactivity Profiles of Analogues
Table 3: Illustrative Comparison of Synthetic Pathways for a Positional Isomer
| Synthetic Route | Starting Material | Key Transformation(s) | Reported Overall Yield | Noted Advantages |
| Route A | Substituted Salicylic Acid | Esterification | Moderate to High | Readily available starting materials |
| Route B | Substituted Phenol | Carboxylation followed by esterification | Variable | Allows for diverse substitution patterns |
Emerging Research Directions and Future Perspectives on Tert Butyl 2 Hydroxy 5 Iodobenzoate in Academic Chemistry
Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For tert-butyl 2-hydroxy-5-iodobenzoate, research is anticipated to move towards more sustainable practices, minimizing waste and avoiding harsh reagents.
Current synthetic approaches often rely on traditional electrophilic iodination of the corresponding tert-butyl 2-hydroxybenzoate. While effective, these methods can employ stoichiometric amounts of iodine and oxidizing agents, leading to waste generation. scielo.brresearchgate.net Future research is likely to focus on catalytic and greener alternatives.
Sustainable Synthetic Approaches:
Catalytic Iodination: The use of catalytic amounts of iodine with a co-oxidant in greener solvents like water is a promising avenue. scielo.brresearchgate.net Systems employing hydrogen peroxide as a clean oxidant are particularly attractive as the only byproduct is water. scielo.brresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for halogenation, where an electric current drives the oxidation of iodide ions to the reactive iodinating species. nih.gov This approach, particularly in aqueous media, aligns with the principles of green chemistry by minimizing chemical waste. nih.gov
Mechanochemistry: Solid-state synthesis through ball milling is another emerging sustainable technique that can reduce or eliminate the need for solvents. Exploring the mechanochemical synthesis of this compound could lead to a more environmentally friendly and efficient process.
Biocatalytic Approaches:
Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for sustainable synthesis. researchgate.net
Halogenase Enzymes: Flavin-dependent halogenases are capable of regioselective iodination of aromatic compounds. researchgate.netresearchgate.netmdpi.com The application of these enzymes to the synthesis of this compound from its precursor could provide a highly selective and environmentally friendly route. researchgate.netresearchgate.netmdpi.com Challenges in this area include enzyme stability and the need for cofactor regeneration systems, which are active areas of research. researchgate.netmdpi.com
Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps can also be envisaged. For instance, an enzymatic resolution to produce an enantiomerically pure precursor could be followed by a green chemical iodination step.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Catalytic Iodination | Use of catalytic iodine with a co-oxidant. | Reduced waste, milder conditions. | Development of more efficient and recyclable catalysts. |
| Electrochemical Synthesis | Reagent-free iodination driven by electric current. | High atom economy, avoidance of chemical oxidants. | Optimization of electrode materials and reaction conditions. nih.gov |
| Biocatalysis (Halogenases) | Enzyme-catalyzed regioselective iodination. researchgate.netresearchgate.netmdpi.com | High selectivity, mild conditions, biodegradable catalyst. researchgate.net | Enzyme discovery, engineering for enhanced stability and substrate scope. researchgate.netmdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and automated platforms is revolutionizing chemical manufacturing and research. rsc.orgacs.orgorganic-chemistry.org
Flow Chemistry:
Flow chemistry offers enhanced control over reaction parameters, improved safety, and facile scalability. rsc.orgacs.orgorganic-chemistry.org The synthesis of this compound could benefit from this technology in several ways:
Improved Safety: Iodination reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. rsc.org
Enhanced Selectivity: Precise control over temperature and residence time in a flow system can lead to improved regioselectivity in the iodination step, minimizing the formation of unwanted isomers. rsc.org
Scalability: Once a flow process is optimized, it can be scaled up by simply running the system for a longer duration, a significant advantage over batch processes which often require re-optimization at larger scales. acs.org
Automated Synthesis Platforms:
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput experimentation. chemspeed.comemolecules.comsigmaaldrich.comchemspeed.com Integrating the synthesis of this compound and its derivatives into such platforms could:
Rapid Library Synthesis: Facilitate the rapid synthesis of a library of related compounds for screening in drug discovery or materials science applications. chemspeed.com
Process Optimization: Systematically and rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal synthesis protocol.
| Technology | Application to this compound Synthesis | Key Benefits |
| Flow Chemistry | Continuous iodination of tert-butyl 2-hydroxybenzoate. | Enhanced safety, improved selectivity, and seamless scalability. rsc.orgacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. | Accelerated discovery and optimization, rapid generation of derivatives. chemspeed.comchemspeed.com |
Advanced Applications in Retrosynthetic Analysis and Target-Oriented Synthesis
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by working backward from the target to simpler, commercially available starting materials. libretexts.orgpressbooks.pub this compound can be a valuable synthon in this context.
Retrosynthetic Analysis:
A plausible retrosynthetic analysis of this compound would disconnect the molecule at key functional groups:
C-I Bond Disconnection: This leads back to tert-butyl 2-hydroxybenzoate, a readily available starting material. The forward reaction would be an electrophilic iodination.
Ester Disconnection: This would reveal 2-hydroxy-5-iodobenzoic acid and isobutylene (B52900). The forward reaction would be an esterification.
Carboxyl Group Disconnection: This leads to 4-iodophenol. The forward reaction would involve carboxylation, such as a Kolbe-Schmitt reaction, followed by esterification.
Target-Oriented Synthesis:
The functional groups of this compound make it a useful building block for the synthesis of more complex targets:
Cross-Coupling Reactions: The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position.
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce further diversity. Its directing effect can also be exploited in further electrophilic aromatic substitutions.
tert-Butyl Ester: This group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further transformations, such as amide bond formation.
Development of Novel Reactivity Patterns and Selectivity Control Strategies
The interplay of the hydroxyl, tert-butyl ester, and iodo substituents governs the reactivity and selectivity of the molecule.
Steric Hindrance: The bulky tert-butyl group can influence the accessibility of adjacent positions, potentially directing incoming reagents to other sites on the ring. vinatiorganics.comsdstate.edu This steric hindrance can be a tool for achieving selectivity in certain reactions. vinatiorganics.comsdstate.edu
Electronic Effects: The hydroxyl group is a strong activating and ortho-, para-directing group, while the carboxylate is a deactivating, meta-directing group. The iodine is a deactivating but ortho-, para-directing group. Understanding the combined electronic influence of these groups is key to predicting and controlling the outcome of further substitutions on the aromatic ring.
Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful reagents for a variety of transformations, including oxidative dearomatization and the introduction of other functional groups. nih.govrsc.org
| Structural Feature | Influence on Reactivity and Selectivity | Potential Research Direction |
| Steric Hindrance | The tert-butyl group can block access to adjacent positions. vinatiorganics.comsdstate.edu | Exploiting steric hindrance to achieve regioselective functionalization. |
| Electronic Effects | The interplay of activating and deactivating groups directs substitution. | Investigating electrophilic and nucleophilic aromatic substitution reactions. |
| Iodine Atom | Can be used in cross-coupling reactions or converted to hypervalent iodine species. nih.govrsc.org | Developing novel cross-coupling protocols and exploring hypervalent iodine chemistry. |
Interdisciplinary Research Opportunities Leveraging the Compound's Structure
The unique structural features of this compound open doors to a range of interdisciplinary research applications.
Medicinal Chemistry: Iodinated phenolic compounds are found in a number of biologically active molecules and are important intermediates in pharmaceutical synthesis. researchgate.netnih.gov The title compound could serve as a scaffold for the synthesis of novel therapeutic agents. For example, salicylate (B1505791) derivatives have been investigated as enzyme inhibitors. nih.gov The lipophilic tert-butyl group and the iodine atom could be tuned to modulate pharmacokinetic properties.
Materials Science: Aryl iodides are precursors for various functional materials. Through polymerization or incorporation into larger molecular architectures, this compound could be used to develop new polymers, liquid crystals, or organic electronic materials. The phenolic hydroxyl group also offers a site for tuning the material's properties, such as solubility and thermal stability.
Chemical Biology: The compound could be used as a starting point for the development of chemical probes to study biological systems. For instance, the iodine atom could be replaced with a radioisotope for use in imaging studies. nih.gov
Challenges and Opportunities in Scaling Up Research-Grade Syntheses for Broader Academic Utility
Making this compound more widely available to the academic community requires addressing the challenges of scaling up its synthesis.
Challenges:
Cost of Reagents: Iodine is a relatively expensive reagent, which can be a limiting factor in large-scale synthesis.
Purification: The purification of the product to a high degree of purity can be challenging, often requiring chromatography, which is not ideal for large-scale production. news-medical.net
Waste Management: The generation of iodine-containing waste requires special handling and disposal procedures.
Opportunities:
Process Optimization: A thorough optimization of the reaction conditions (e.g., temperature, concentration, reaction time) can lead to higher yields and purity, reducing the need for extensive purification. news-medical.net
Catalyst Recycling: The development of recyclable catalysts for the iodination step could significantly reduce the cost and environmental impact of the synthesis.
Continuous Manufacturing: As discussed in section 8.2, transitioning to a continuous flow process can offer a more efficient, safer, and scalable method for the production of this compound. acs.org
Q & A
Q. What are the optimal synthetic routes for tert-butyl 2-hydroxy-5-iodobenzoate, and how can purity be validated?
- Methodological Answer : The synthesis typically involves iodination of tert-butyl 2-hydroxybenzoate derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key steps include:
- Protection of the hydroxyl group with tert-butyl to avoid unwanted side reactions .
- Electrophilic aromatic substitution at the para position, guided by the directing effects of the hydroxyl group.
- Deprotection under acidic or basic conditions to regenerate the free phenol.
Purity Validation : - GC or HPLC analysis (>98% purity threshold) .
- Melting point determination (e.g., 77°C for methyl 2-hydroxy-5-iodobenzoate, a structural analog) .
- NMR spectroscopy to confirm regioselectivity and absence of byproducts (e.g., axial vs. equatorial conformer analysis via low-temperature NMR, as demonstrated in triazinane systems) .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group reduces accessibility to the iodine atom, complicating Suzuki-Miyaura or Ullmann couplings. Strategies to mitigate this include:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and stabilize transition states.
- Catalyst selection : Pd(PPh₃)₄ or XPhos ligands to improve steric tolerance .
- Temperature modulation : Elevated temperatures (80–120°C) to overcome kinetic barriers, monitored via TLC or in situ IR .
Advanced Research Questions
Q. What computational methods explain the conformational stability of tert-butyl-protected intermediates in solution?
- Methodological Answer : Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or DMSO) are critical. For example:
- Axial vs. equatorial preference : Explicit solvent molecules stabilize equatorial conformers by forming hydrogen bonds with the hydroxyl group, counterintuitive to gas-phase predictions .
- Energy barriers : Calculate rotational barriers (ΔG‡) for tert-butyl group movement using B3LYP/6-31G(d) basis sets .
- Validation : Compare computed NMR chemical shifts (e.g., δ 1.3 ppm for tert-butyl protons) with experimental data .
Q. How can contradictory data on iodination regioselectivity be resolved in aromatic systems?
- Methodological Answer : Conflicting results often arise from competing electronic (directing groups) vs. steric effects. Systematic approaches include:
- Substituent mapping : Compare iodination outcomes of analogs (e.g., methyl vs. tert-butyl esters) to isolate steric contributions .
- Kinetic vs. thermodynamic control : Monitor reaction progress at varying temperatures (e.g., 0°C vs. reflux) .
- Isotopic labeling : Use ¹²⁵I tracer studies to quantify positional selectivity .
Q. What safety protocols are critical for handling iodinated phenolic derivatives?
- Methodological Answer :
- Storage : Tightly sealed containers at 2–8°C to prevent hydrolysis or iodine loss .
- Ventilation : Use fume hoods to avoid inhalation of volatile iodine species .
- Spill management : Neutralize with sodium thiosulfate to reduce iodine toxicity .
Key Research Gaps
- Limited data on the biological activity of tert-butyl 2-hydroxy-5-iodobenzoate. Analog studies (e.g., ethyl 5-(tert-butyl)-2-methylbenzoate) suggest potential enzyme inhibition via hydrogen bonding, warranting kinase or protease assays .
- Mechanistic studies on iodine loss during prolonged storage, critical for reproducibility in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
